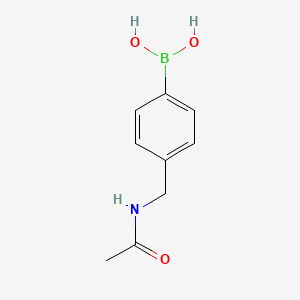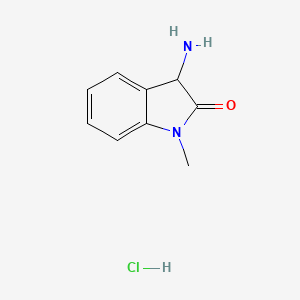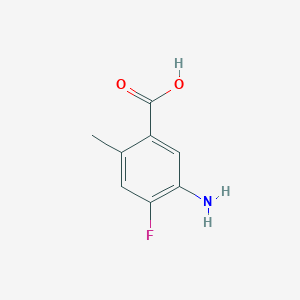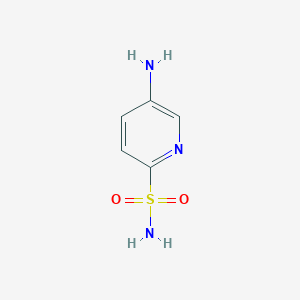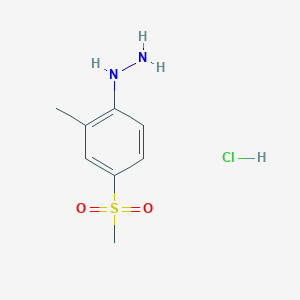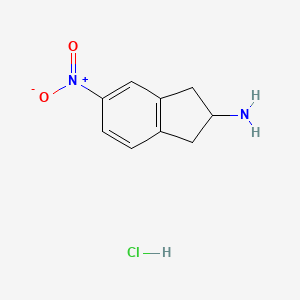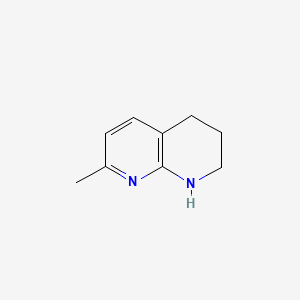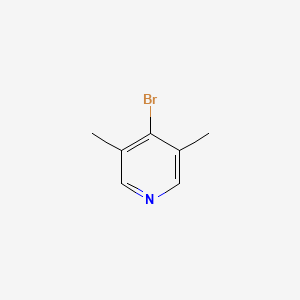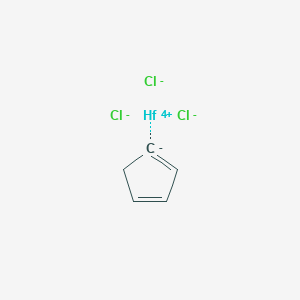
4-Bromo-1-methyl-1H-indole
概述
描述
4-Bromo-1-methyl-1H-indole is a brominated derivative of 1-methyl-1H-indole. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The bromine atom at the 4-position of the indole ring introduces unique chemical properties, making this compound a valuable compound in synthetic organic chemistry and medicinal chemistry.
作用机制
Target of Action
4-Bromo-1-methyl-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions often result in changes at the cellular level, which can have therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
生化分析
Biochemical Properties
4-Bromo-1-methyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a vital role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases, leading to altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, affecting the overall impact of the compound on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, indole derivatives have been shown to have a dose-dependent effect on enzyme activity and cellular responses . High doses can result in enzyme inhibition, leading to toxic effects on cells and tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-indole typically involves the bromination of 1-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 4-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.
Reduction: Formation of 4-debrominated indole or other reduced products.
科学研究应用
4-Bromo-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
4-Bromoindole: Lacks the methyl group at the 1-position, making it less sterically hindered.
1-Methylindole: Lacks the bromine atom, resulting in different reactivity and chemical properties.
4-Chloro-1-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects and reactivity.
Uniqueness: 4-Bromo-1-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which together influence its chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the methyl group affects the compound’s steric and electronic properties.
属性
IUPAC Name |
4-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSXTYDJPHXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626445 | |
| Record name | 4-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-55-3 | |
| Record name | 4-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590417-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Q1: How does 4-Bromo-1-methyl-1H-indole contribute to the synthesis of tetrahydropyrroloquinolines?
A1: this compound acts as a crucial building block in the synthesis of tetrahydropyrroloquinolines. The research by [] describes a two-step process:
Q2: What are the advantages of using this compound in this specific synthetic route?
A2: The research highlights several advantages of using this compound in this synthetic pathway:
- High Yields: The reaction sequence utilizing this compound consistently produces tetrahydropyrroloquinolines in excellent yields, often exceeding 90%. []
- Excellent Enantioselectivity: The process demonstrates remarkable control over the stereochemistry of the final product. Enantiomeric excesses (ee) greater than 99% are consistently achieved, indicating a high degree of selectivity for one specific enantiomer. []
- One-Pot Synthesis: Both the ring opening and cyclization steps can be performed consecutively in a single reaction vessel ("one-pot") simplifying the procedure and potentially enhancing efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
